molecular formula C17H18F2N2OS2 B2935131 (2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421456-19-0

(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2935131
CAS RN: 1421456-19-0
M. Wt: 368.46
InChI Key: OYMWPLNWYYXGEW-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Medicinal Chemistry: Drug Development

The compound has significant potential in the field of medicinal chemistry, particularly in the development of new drugs. Its structure, which includes a difluorophenyl group, could be pivotal in the creation of molecules with enhanced stability and bioavailability . The presence of fluorine atoms often contributes to the metabolic stability of pharmaceuticals, making this compound a valuable candidate for further research in drug synthesis.

Structural Biology: Crystallography

In structural biology, the compound’s ability to form crystals could be utilized for X-ray crystallography studies. This technique allows for the determination of the three-dimensional structure of a molecule, which is crucial for understanding its function and interaction with other molecules . The detailed structural information obtained can inform the design of molecules with desired properties.

Biochemistry: Enzyme Inhibition

The thiazole and piperidine components of the compound suggest that it could act as an enzyme inhibitor. It may bind to the active sites of certain enzymes, potentially inhibiting their function. This property is particularly useful in the study of disease mechanisms where enzymes play a critical role, and for the development of enzyme-based treatments .

Organic Synthesis: Building Block

This compound could serve as a versatile building block in organic synthesis. Its reactive sites make it suitable for various coupling reactions, enabling the construction of complex molecules. This is especially valuable in the synthesis of compounds with specific pharmacological activities .

Material Science: Fluorinated Compounds

In material science, the incorporation of fluorinated compounds like this one can result in materials with unique properties, such as increased resistance to solvents and thermal stability. Research into such materials could lead to advancements in coatings, polymers, and electronic devices .

Analytical Chemistry: Method Development

The unique structure of the compound provides an opportunity for the development of new analytical methods. It could be used as a standard or reagent in chromatography, mass spectrometry, or spectroscopy to detect or quantify similar compounds in complex mixtures .

properties

IUPAC Name

(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS2/c1-11-9-23-17(20-11)24-10-12-4-6-21(7-5-12)16(22)14-3-2-13(18)8-15(14)19/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMWPLNWYYXGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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